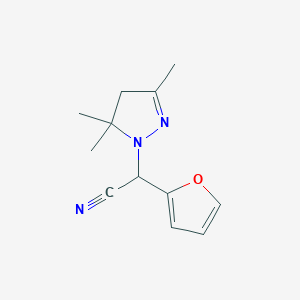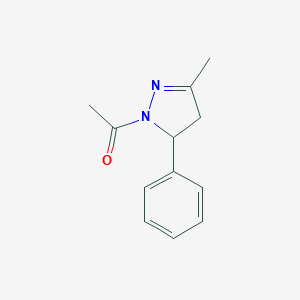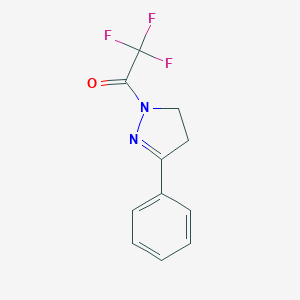
ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. It may also interact with cellular signaling pathways to regulate cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to regulate glucose metabolism and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate in lab experiments is its potential to yield bioactive compounds with therapeutic applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, it may be useful to investigate its potential as a diagnostic tool for certain diseases. Finally, further studies may be needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, it has been suggested to have potential therapeutic applications. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate involves the reaction of 6-bromoindole-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then subjected to a reaction with 2,4,6-trimethylbenzoyl chloride in the presence of pyridine to yield Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
Propiedades
Nombre del producto |
ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate |
|---|---|
Fórmula molecular |
C14H16BrNO2 |
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1,2,5-trimethylindole-3-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-5-18-14(17)13-9(3)16(4)12-7-11(15)8(2)6-10(12)13/h6-7H,5H2,1-4H3 |
Clave InChI |
VWPZQMBEIQDTMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)C)Br)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)Br)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)


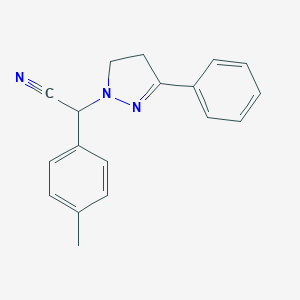
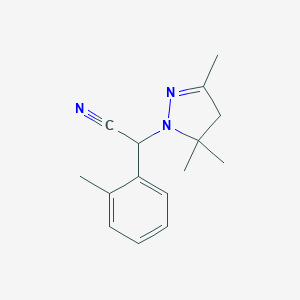
acetonitrile](/img/structure/B257751.png)
